molecular formula C14H21NO B1451406 3-[2-(Benzyloxy)ethyl]piperidine CAS No. 946727-32-8

3-[2-(Benzyloxy)ethyl]piperidine

Cat. No. B1451406
M. Wt: 219.32 g/mol
InChI Key: QBESGRLEWGZRJQ-UHFFFAOYSA-N
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Description

“3-[2-(Benzyloxy)ethyl]piperidine” is a compound used in proteomics research . It has a molecular formula of C14H21NO and a molecular weight of 219.33 . Piperidines, the class of compounds to which it belongs, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A general method to assemble multi-substituted chiral piperidines was developed, inspired by the biosynthesis of piperidine natural products .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is a key scaffold in many naturally occurring biologically active compounds and naturally occurring substances such as alkaloids, enzymes, or polypeptides .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . In a specific mechanism, piperidine acts as an organocatalyst, involving the corresponding iminium intermediate as the acceptor .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, a class related to 3-[2-(Benzyloxy)ethyl]piperidine, have been synthesized and shown to possess significant anti-acetylcholinesterase (anti-AChE) activity. These derivatives are highly effective in inhibiting acetylcholinesterase, a key enzyme in the cholinergic system, and have been considered for development as antidementia agents. One such compound demonstrated a marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats (Sugimoto et al., 1990).

Anti-bacterial Study

N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which are structurally related to 3-[2-(Benzyloxy)ethyl]piperidine, have been synthesized and shown to exhibit moderate to significant anti-bacterial activity. These compounds, derived from a series of synthetic steps, have demonstrated effectiveness against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Synthesis of Antidementia Agents

The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been explored, with a focus on their potential as antidementia agents. These compounds have shown promising anti-AChE activity, a critical factor in the development of treatments for dementia. The structure-activity relationship (SAR) studies of these compounds have contributed significantly to understanding their potential therapeutic applications (Sugimoto et al., 1992).

Antimicrobial Activities

The synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, a compound related to 3-[2-(Benzyloxy)ethyl]piperidine, has shown moderate antimicrobial activities. This compound's effectiveness against various microbial strains, including E. coli, B. subtilis, and S. aureus, highlights its potential in antimicrobial applications (Ovonramwen et al., 2019).

Safety And Hazards

The safety data sheet for piperidine indicates that it is highly flammable and harmful if swallowed . It is also toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

properties

IUPAC Name

3-(2-phenylmethoxyethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-5-14(6-3-1)12-16-10-8-13-7-4-9-15-11-13/h1-3,5-6,13,15H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBESGRLEWGZRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Benzyloxy)ethyl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Gupta, S Dharuman, YD Vankar - Tetrahedron: Asymmetry, 2010 - Elsevier
The synthesis of (3S,4R,5R)-3-(2-hydroxyethyl)piperidine-3,4,5-triol 10 has been described from d-glucose. The base promoted cyclization for the construction of the piperdine …
Number of citations: 9 www.sciencedirect.com
RV Almeida, RB de Alencastro, ABCSDMG Freire… - Tetrahedron: Asymmetry, 2010
Number of citations: 0

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